3-Methylisoquinolin-8-ol
Description
3-Methylisoquinolin-8-ol (CAS: 1037219-67-2) is an isoquinoline derivative with the molecular formula C₁₀H₉NO and a molecular weight of 159.19 g/mol . Its structure features a methyl group at position 3 and a hydroxyl group at position 8 on the isoquinoline scaffold, as confirmed by SMILES notation (CC1=CC2=C(C=N1)C(=CC=C2)O) and InChIKey (VFQFUVDXDKKNEP-UHFFFAOYSA-N) . Predicted physicochemical properties include a collision cross-section (CCS) of 130.8 Ų for the [M+H]+ adduct, suggesting moderate polarity . The compound is synthesized via acid-catalyzed cyclization of precursors in methanol, achieving >99% conversion under optimized conditions . Despite its structural simplicity, it has garnered attention in pharmaceutical and materials research, with 18 patents referencing its derivatives .
Properties
CAS No. |
1037219-67-2 |
|---|---|
Molecular Formula |
C10H9NO |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
3-methylisoquinolin-8-ol |
InChI |
InChI=1S/C10H9NO/c1-7-5-8-3-2-4-10(12)9(8)6-11-7/h2-6,12H,1H3 |
InChI Key |
VFQFUVDXDKKNEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=N1)C(=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylisoquinolin-8-ol can be achieved through various methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds via cyclization under acidic conditions to form the isoquinoline ring . Another method involves the phenolic coupling of 1,2,3,4-tetrahydro-1-(3-hydroxy-4-methoxybenzyl)-7-methoxy-2-methylisoquinolin-8-ol, followed by oxidation to yield 3-Methylisoquinolin-8-ol .
Industrial Production Methods
Industrial production of 3-Methylisoquinolin-8-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts, such as palladium or rhodium, can enhance the efficiency of the synthesis process . Additionally, the reaction conditions are carefully controlled to minimize the formation of side products and ensure environmental safety.
Chemical Reactions Analysis
Types of Reactions
3-Methylisoquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8th position can be oxidized to form a ketone.
Reduction: The isoquinoline ring can be reduced to form tetrahydroisoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of 3-methylisoquinolin-8-one.
Reduction: Formation of 3-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol.
Substitution: Formation of various substituted isoquinoline derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
3-Methylisoquinolin-8-ol has been investigated for its potential as an anticancer agent. Studies have shown that it exhibits significant cytotoxicity against various cancer cell lines, with IC50 values ranging from to against human uterine sarcoma cells (MES-SA/Dx5) . The compound's effectiveness is attributed to its ability to form complexes with redox-active metals such as copper and iron, leading to oxidative stress in cancer cells.
Neuroprotective Properties
Research has indicated that derivatives of 3-Methylisoquinolin-8-ol may offer neuroprotective effects by inhibiting prolyl hydroxylase enzymes linked to neurodegenerative diseases like Alzheimer's and Parkinson's. This inhibition could protect neuronal cells from oxidative stress .
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Preliminary results suggest that it may exhibit activity against certain bacterial strains, although further research is needed to fully understand its efficacy and mechanisms .
Anticancer Activity
A study evaluated the cytotoxic effects of 3-Methylisoquinolin-8-ol derivatives on different cancer cell lines. Modifications at specific positions on the isoquinoline ring significantly influenced their cytotoxicity. For instance, compounds with electron-donating groups showed enhanced activity compared to others .
Neuroprotection
In models of oxidative stress-induced neurotoxicity, treatment with derivatives of this compound resulted in reduced cell death and upregulation of antioxidant genes. This suggests potential therapeutic applications in neurodegenerative disorders .
Mechanism of Action
The mechanism of action of 3-Methylisoquinolin-8-ol involves its interaction with various molecular targets and pathways. The hydroxyl group at the 8th position allows for hydrogen bonding with biological molecules, enhancing its binding affinity. Additionally, the isoquinoline ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the functional groups present on the compound .
Comparison with Similar Compounds
Key Observations :
- Core Structure: Quinoline derivatives (e.g., 5-Chloro-3-methylquinolin-8-ol) differ in nitrogen position compared to isoquinoline, affecting electronic properties and binding interactions .
- Substituent Effects: Methoxy and benzyl groups (e.g., in ) improve solubility but may reduce membrane permeability due to increased polarity .
Biological Activity
3-Methylisoquinolin-8-ol, a derivative of isoquinoline, has garnered attention in recent years due to its diverse biological activities. This article explores its biological activity, focusing on its cytotoxicity, metal chelation properties, and potential therapeutic applications.
3-Methylisoquinolin-8-ol is characterized by the presence of a methyl group at the 3-position of the isoquinoline ring and a hydroxyl group at the 8-position. This specific arrangement contributes to its unique biological properties, particularly in terms of metal binding and enzyme inhibition.
Cytotoxicity
Cytotoxicity studies have shown that 3-Methylisoquinolin-8-ol exhibits significant anti-cancer properties. For instance, in vitro assays on various cancer cell lines have demonstrated IC50 values ranging from 0.2 µM to 3.3 µM , indicating potent cytotoxic effects against human uterine sarcoma cells (MES-SA/Dx5) . The compound's effectiveness appears to correlate with its ability to form complexes with redox-active metals such as copper and iron, enhancing its cytotoxic potential .
Table 1: Cytotoxicity of 3-Methylisoquinolin-8-ol Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-Methylisoquinolin-8-ol | MES-SA/Dx5 | 0.2 - 3.3 |
| Q-2 (7-(morpholinomethyl) | MES-SA/Dx5 | 0.4 |
| Q-4 (5-chloro) | MES-SA/Dx5 | 0.2 |
The mechanism underlying the cytotoxic effects of 3-Methylisoquinolin-8-ol is primarily attributed to its interaction with metal ions. The compound forms stable complexes with copper(II) and iron(III), which can induce oxidative stress within cancer cells, leading to apoptosis . Additionally, studies indicate that these metal complexes may disrupt mitochondrial function, further contributing to their cytotoxic effects .
Neuroprotective Effects
Beyond its anticancer activity, 3-Methylisoquinolin-8-ol has been investigated for neuroprotective properties. Research suggests that derivatives of this compound can inhibit prolyl hydroxylase enzymes, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's . The ability to protect neuronal cells from oxidative stress highlights the compound's potential in treating neurodegenerative disorders.
Case Studies
- Anticancer Activity : A study involving various isoquinoline derivatives demonstrated that modifications at specific positions significantly influenced cytotoxicity against cancer cell lines. For example, derivatives with electron-donating groups exhibited enhanced activity compared to their counterparts .
- Neuroprotection : Case studies have shown that treatment with 3-Methylisoquinolin-8-ol derivatives resulted in reduced cell death in models of oxidative stress-induced neurotoxicity. This effect was linked to the upregulation of antioxidant genes and improved mitochondrial function .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
